(3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one
Description
Properties
IUPAC Name |
(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-5-hydroxy-3-methyloxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O9/c1-14-15(22(33)13-38-25(14)35)9-24(34)28(4,36)23-6-8-29(37)17-10-19(30)18-11-20(31)21(32)12-26(18,2)16(17)5-7-27(23,29)3/h10,14-16,18,20-24,31-34,36-37H,5-9,11-13H2,1-4H3/t14-,15-,16-,18-,20+,21-,22-,23-,24+,26+,27+,28+,29?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWMGJMVOQFRLR-RXYAIQCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(COC1=O)O)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](COC1=O)O)C[C@H]([C@@](C)([C@H]2CCC3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one is a complex natural product with potential biological activities. This article reviews its pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety that suggest potential interactions with biological targets. Its molecular formula is C33H44O17 and it has been cataloged under CAS number 136997-64-3.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These activities are primarily attributed to the presence of multiple hydroxyl groups that can scavenge free radicals. A study by demonstrated that related compounds showed a dose-dependent increase in antioxidant activity measured through DPPH and ABTS assays.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism for its potential use in treating inflammatory diseases. A case study involving a derivative indicated a reduction in inflammation markers in animal models of arthritis .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Neuroprotective Effects
There is emerging evidence that compounds similar to this one may provide neuroprotective benefits. Studies have shown that they can protect neuronal cells from oxidative stress-induced apoptosis. This activity is crucial for developing therapeutic agents for neurodegenerative diseases .
Case Studies
- Anti-inflammatory Activity : In a controlled study involving rats with induced inflammation (model of rheumatoid arthritis), administration of the compound resulted in significant reductions in paw swelling and histological evidence of reduced synovial inflammation .
- Anticancer Activity : A study evaluated the effects of the compound on MCF-7 breast cancer cells and reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment .
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance:
-
Neuroprotective Effects
- The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
-
Antidiabetic Properties
- There is emerging evidence that this compound may also play a role in managing diabetes.
Biochemical Applications
- Enzyme Modulation
Industrial Applications
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Implications
- Pharmacological Potential: The target compound’s hydroxyl and oxo groups align with bioactive steroids () and ferroptosis inducers (), suggesting dual therapeutic roles in hormone regulation and oxidative stress modulation .
- Synthetic Feasibility : Methods from and provide a roadmap for its synthesis, though stereochemical complexity (e.g., 2R,3R dihydroxybutyl chain) poses significant challenges .
- Knowledge Gaps: Direct data on solubility, stability, and receptor affinity are lacking. Future studies should prioritize structural elucidation (e.g., X-ray crystallography) and in vitro bioassays.
Preparation Methods
Functionalization of the Cyclopenta[a]Phenanthrene Skeleton
The steroid core is derived from precursors such as estrone or androstane derivatives. Selective oxidation and hydroxylation are critical:
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Epoxidation and Hydroxylation : Using mCPBA (meta-chloroperbenzoic acid) or TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) systems introduces hydroxyl groups at C2, C3, and C14 positions.
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Ketone Installation : The C6 ketone is introduced via Jones oxidation (CrO3/H2SO4) or Pfitzner-Moffatt conditions (DCC/DMSO).
Table 1: Key Reactions for Core Functionalization
| Step | Reagents/Conditions | Yield (%) | Source Citation |
|---|---|---|---|
| C2/C3 Hydroxylation | TEMPO, BAIB, CH2Cl2/H2O, 25°C, 12 h | 72 | |
| C6 Ketone Formation | CrO3, H2SO4, Acetone, 0°C, 2 h | 85 |
Side Chain Elaboration
Alkylation for Butyl Chain Introduction
The C17 position is alkylated using a Grignard reagent or organometallic acetylide:
Table 2: Alkylation Conditions and Outcomes
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Source Citation |
|---|---|---|---|---|---|
| Lithium acetylide, THF | THF | −78°C | 68 | 95 | |
| Grignard (MeMgBr), Et2O | Diethyl ether | 0°C | 55 | 90 |
Construction of the Tetrahydro-2H-Pyran-2-One Ring
Lactonization and Cyclization
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Lactone Formation : The pyranone ring is formed via intramolecular esterification. A hydroxy acid precursor is treated with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH2Cl2.
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Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (3S,4S,5R) configuration.
Table 3: Lactonization Parameters
| Precursor | Reagents | Time (h) | Yield (%) | Source Citation |
|---|---|---|---|---|
| Hydroxy acid | DCC, DMAP, CH2Cl2 | 24 | 78 | |
| Ester hydrolysis | NaOH, H2O/THF, 50°C | 6 | 65 |
Final Assembly and Deprotection
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally determined?
- Methodological Answer : Use a combination of 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximities of protons, particularly around chiral centers. X-ray crystallography is definitive for resolving ambiguous stereochemistry, as seen in cyclopenta[a]phenanthren derivatives . Polarimetry and comparative analysis with known stereoisomers (via chiral HPLC) can further validate configurations.
Q. What are the key steps for synthesizing this compound in a research laboratory?
- Methodological Answer : A retrosynthetic approach is critical. The steroidal core can be derived from bile acid precursors (e.g., via microbial hydroxylation or chemical modification). The tetrahydro-2H-pyran-2-one moiety may require stereoselective lactonization under acidic conditions. Multi-step protection/deprotection strategies (e.g., silyl ethers for hydroxyl groups) are essential to prevent side reactions .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H, C, and DEPT-135 for backbone assignment; HSQC/HMBC for connectivity.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretches.
- XRD : For absolute configuration if crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or HRMS adducts)?
- Methodological Answer : Cross-validate using alternative techniques:
- For NOE contradictions: Re-examine solvent effects or consider dynamic processes (e.g., ring-flipping).
- For HRMS anomalies: Use isotopic labeling (e.g., O in lactone groups) to trace unexpected adducts. Computational modeling (DFT) can predict stable conformers for comparison .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields or epimerization)?
- Methodological Answer :
- Optimize Reaction Conditions : Use low-temperature (-78°C) lithiation for stereoretentive steps.
- Protecting Groups : Employ orthogonal protecting groups (e.g., TBS for hydroxyls, Fmoc for amines) to minimize side reactions.
- In-line Analytics : Monitor reactions via TLC-MS or inline IR to detect intermediates and adjust conditions dynamically .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., fluorination at C-17) to assess steric/electronic effects.
- Assays : Use in vitro models (e.g., receptor-binding assays or enzyme inhibition studies) paired with computational docking (AutoDock Vina) to correlate structural changes with activity.
- Metabolic Stability : Isotope-labeled (C) analogs can track metabolic pathways .
Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH and temperature?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor lactone ring-opening kinetics at pH 2–10.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
- pH-Stat Titrations : Quantify acid/base-driven hydrolysis rates .
Q. How can purification challenges (e.g., co-eluting impurities) be addressed in HPLC?
- Methodological Answer :
- Column Selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation.
- Gradient Optimization : Adjust acetonitrile/water ratios with 0.1% formic acid to improve resolution.
- Prep-HPLC : Scale-up using orthogonal solvents (e.g., heptane/isopropanol) .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to steroid receptors (e.g., glucocorticoid receptor) using AMBER or GROMACS.
- QSAR Models : Train machine learning algorithms on bioactivity datasets to predict novel derivatives’ potency.
- Docking Software : MOE or Schrödinger Suite for virtual screening of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
